Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Description
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- (hereafter referred to as Compound A) is a triazinoindole-based acetamide derivative characterized by a 5,8-dimethyl substitution on the triazinoindole core and an isopropyl group on the acetamide nitrogen. This structure confers unique electronic and steric properties, distinguishing it from other compounds in the triazinoindole family. Its synthesis typically involves coupling 2-[(5,8-dimethyl-5H-triazino[5,6-b]indol-3-yl)thio]acetic acid with isopropylamine under standard amide-forming conditions, followed by purification via column chromatography . The compound’s molecular formula is C₁₇H₂₁N₅OS, with a molecular weight of 343.45 g/mol .
Properties
Molecular Formula |
C16H19N5OS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H19N5OS/c1-9(2)17-13(22)8-23-16-18-15-14(19-20-16)11-7-10(3)5-6-12(11)21(15)4/h5-7,9H,8H2,1-4H3,(H,17,22) |
InChI Key |
PUXLICQTBUXNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, thiols, and acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The triazino ring may also contribute to the compound’s activity by enhancing its binding properties and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Compound A’s closest analogs differ in substituents on the triazinoindole core or the acetamide nitrogen. Key comparisons include:
- However, bromine’s electron-withdrawing effects may enhance binding to hydrophobic protein pockets.
- Acetamide Nitrogen Modifications : The isopropyl group in Compound A increases lipophilicity compared to aromatic substituents (e.g., N-phenyl in Compound 6c ), which may enhance membrane permeability but reduce target specificity.
Physicochemical Properties
- Lipophilicity : LogP values (estimated) rank as Compound A > Compound 25 > Compound 15 due to substituent hydrophobicity.
- Solubility : Polar groups (e.g., nitro in Compound 6c ) improve aqueous solubility compared to Compound A’s methyl/isopropyl groups.
Biological Activity
Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound with notable biological activity. This compound belongs to the class of triazinoindole derivatives, characterized by its unique structure that combines an indole ring fused with a triazine ring. Its molecular formula is , with a molecular weight of approximately 343.4 g/mol.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Notably, it has shown potential in several therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of triazinoindoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to Acetamide have been tested against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines, demonstrating effective growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM .
- Antimicrobial Properties : The compound's thioamide structure may contribute to its antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, suggesting a potential role in treating infections.
- Neuroprotective Effects : Some studies have indicated that derivatives of triazinoindoles can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of Acetamide derivatives. Key factors influencing its activity include:
- Substituents on the Indole Ring : Variations in substituents can significantly affect the biological activity and selectivity of the compound.
- Thio Group Influence : The presence of the thio group enhances interactions with biological targets, potentially increasing potency against specific pathways involved in disease mechanisms.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide derivative (N-(2-methoxyethyl)-) | C16H19N5O2S | Contains an ether group enhancing solubility |
| Acetamide derivative (N-(2-methylcyclohexyl)-) | C20H25N5OS | Features a larger alkyl group which may affect lipophilicity |
| Triazinoindole analogs | Varies | Commonly exhibit similar biological activities but differ in substituents affecting potency |
This comparative analysis highlights the diversity within the triazinoindole class while underscoring the unique structural characteristics of Acetamide that may influence its specific biological activities and applications.
Case Studies and Research Findings
- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of various triazinoindole derivatives on multiple cancer cell lines. The results indicated that modifications to the indole ring significantly influenced cytotoxicity, with some compounds achieving IC50 values as low as 10 µM against aggressive cancer types .
- Neuroprotective Properties : In a model assessing neuroprotective effects against oxidative stress, certain derivatives demonstrated reduced neuronal cell death compared to controls. This suggests potential applications in neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Testing : Compounds derived from Acetamide were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
